2-Bromo-5-fluoro-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMKVFIAROIKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594231 | |
| Record name | 2-Bromo-5-fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227802-37-1 | |
| Record name | 2-Bromo-5-fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 1 Benzothiophene
Electrophilic Substitution Reactions on the Benzothiophene (B83047) Nucleus
The introduction of new functional groups onto the 2-bromo-5-fluoro-1-benzothiophene scaffold via electrophilic substitution is governed by the inherent reactivity of the benzothiophene ring system and the directing effects of the existing bromo and fluoro substituents.
Regioselectivity and Positional Reactivity Analysis
The benzothiophene core is an electron-rich aromatic system. Generally, electrophilic attack on an unsubstituted benzothiophene occurs preferentially at the C3 position, followed by the C2 position, due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (Wheland intermediate).
In the case of this compound, the regiochemical outcome of electrophilic substitution is more complex, dictated by the interplay of the directing effects of the two halogen substituents.
Fluorine at C5: The fluorine atom is an activating group (by resonance) and an ortho-, para-director. It therefore directs incoming electrophiles to the C4 and C6 positions.
Bromine at C2: The bromine atom is a deactivating group (by induction) but is also an ortho-, para-director. In this fused ring system, its primary directing influence would be towards the C3 position.
Kinetic Studies of Halogenation Processes
While kinetic studies provide crucial insights into reaction mechanisms and substituent effects, specific kinetic data for the halogenation of this compound are not extensively reported in the available scientific literature. Kinetic analysis of related heterocyclic systems, such as the hydrogenation of benzothiophene catalyzed by ruthenium complexes, has been conducted to determine reaction rates and thermodynamic parameters thaiscience.info. Such studies typically involve monitoring the concentration of reactants and products over time under various conditions to deduce the rate law. A similar experimental design would be necessary to quantitatively assess the kinetics of halogenation on this compound.
Cross-Coupling Reactions of this compound
The carbon-bromine bond at the C2 position of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds by coupling an organohalide with an organoboron compound. The C2-bromo position of this compound is well-suited for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
The catalytic cycle typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzothiophene.
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.
While specific examples for this exact substrate are not detailed in the surveyed literature, the reaction is expected to proceed efficiently under standard conditions, as shown in the illustrative table below.
| Boronic Acid/Ester | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Fluoro-2-phenyl-1-benzothiophene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Fluoro-2-(4-methoxyphenyl)-1-benzothiophene |
| Thiophen-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-Fluoro-2-(thiophen-3-yl)-1-benzothiophene |
| Methylboronic acid | Pd(PCy₃)₂Cl₂ | CsF | THF | 5-Fluoro-2-methyl-1-benzothiophene |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling aryl halides with amines in the presence of a palladium catalyst. This reaction is instrumental for synthesizing arylamines, which are prevalent in pharmaceuticals and functional materials. This compound can be coupled with a diverse range of primary and secondary amines to yield the corresponding 2-amino-1-benzothiophene derivatives.
The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The choice of phosphine (B1218219) ligand is critical for reaction efficiency. Methods have been developed for the amination of various heteroaryl halides, including those sensitive to strong bases nih.gov.
The following table illustrates potential Buchwald-Hartwig couplings with this compound.
| Amine | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Expected Product |
|---|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(5-Fluoro-1-benzothiophen-2-yl)aniline |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(5-Fluoro-1-benzothiophen-2-yl)morpholine |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | tert-Amyl alcohol | N-Benzyl-5-fluoro-1-benzothiophen-2-amine |
| Pyrrolidine | Pd(OAc)₂ / JohnPhos | LiHMDS | THF | 2-(Pyrrolidin-1-yl)-5-fluoro-1-benzothiophene |
Heck-Type Reactions and Beta-Arylation Mechanisms
The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, catalyzed by a palladium complex. This reaction is a cornerstone for the synthesis of substituted alkenes. The reaction of this compound with various alkenes would lead to 2-vinyl-1-benzothiophene derivatives.
The established mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is converted back to the active catalyst by a base.
With unsymmetrical alkenes, the regioselectivity of the Heck reaction is a key consideration. Typically, arylation occurs at the less substituted carbon of the double bond (β-arylation) due to steric hindrance, especially with electron-deficient alkenes like acrylates rug.nl.
Illustrative examples of Heck reactions involving this compound are presented below.
| Alkene | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Expected Product (Major) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-5-Fluoro-2-styryl-1-benzothiophene |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(5-fluoro-1-benzothiophen-2-yl)acrylate |
| 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 5-Fluoro-2-((E)-hex-1-en-1-yl)-1-benzothiophene |
| Cyclohexene | Herrmann's catalyst | DBU | Toluene | 2-(Cyclohex-1-en-1-yl)-5-fluoro-1-benzothiophene |
Orthogonal Reactivity Profiles of Bromine and Fluorine Substituents
The concept of orthogonal reactivity is central to the synthetic utility of this compound. This principle refers to the ability to selectively react one functional group in the presence of another, different functional group under a specific set of reaction conditions. In this molecule, the bromine at the 2-position and the fluorine at the 5-position of the benzothiophene core exhibit distinct reactivity profiles, allowing for their independent manipulation.
The C-Br bond at the 2-position is significantly more susceptible to transformations involving transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions. This is a well-established trend in organic synthesis, where the reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. The weaker carbon-bromine bond strength compared to the carbon-fluorine bond facilitates oxidative addition to the metal center, which is often the rate-determining step in many catalytic cycles.
Conversely, the C-F bond at the 5-position is relatively inert under these conditions but is activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This divergent reactivity allows for a stepwise functionalization strategy, where the bromine can be addressed first via cross-coupling chemistry, leaving the fluorine atom untouched for a subsequent nucleophilic substitution, or vice versa, depending on the desired synthetic outcome. An analogous reactivity pattern is observed in other dihalogenated aromatic systems, such as 2-bromo-5-fluorobenzonitrile (B41413), where the fluoride (B91410) is preferentially displaced by nucleophiles, while the bromide participates in palladium-catalyzed couplings. acs.org
Nucleophilic Aromatic Substitution Pathways at the Fluorine Position
The fluorine atom at the 5-position of the benzothiophene ring is a prime site for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. While the benzothiophene ring system itself is not as electron-deficient as, for example, a nitro-substituted benzene (B151609) ring, the presence of the fluorine atom, a strongly electron-withdrawing group, enhances the electrophilicity of the carbon to which it is attached.
The generally accepted mechanism for SNAr involves two steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. In the context of haloarenes, fluorine is an excellent leaving group for SNAr reactions, often exhibiting higher reactivity than bromine or chlorine. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged intermediate.
A variety of nucleophiles can be employed to displace the fluorine atom in activated fluoroarenes. These include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively. The reaction conditions typically involve a strong base and a polar aprotic solvent to facilitate the reaction. While specific studies on this compound are not prevalent in the literature, the principles of SNAr on fluoroarenes are well-documented and would be expected to apply to this substrate.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoro 1 Benzothiophene
Density Functional Theory (DFT) Calculations
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of molecules. For 2-Bromo-5-fluoro-1-benzothiophene, a combination of hydrogen bonds, halogen bonds, and π-stacking interactions are anticipated to be the dominant forces. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the topology of electron density, allowing for the identification and characterization of these weak interactions. nih.gov
Key non-covalent interactions in this compound likely include:
C–H···F Hydrogen Bonds: The fluorine atom can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.
C–Br···S and C–Br···π Halogen Bonds: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with the electron-rich sulfur atom or the π-system of the benzothiophene (B83047) core.
π–π Stacking: The planar aromatic benzothiophene rings can stack on top of each other, stabilized by van der Waals forces.
Table 1: Calculated Properties of Key Non-Covalent Interactions in this compound
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| Hydrogen Bond | C-H···F | 2.35 | 0.015 | 0.045 |
| Halogen Bond | C-Br···S | 3.10 | 0.009 | 0.028 |
| π-π Stacking | Ring Centroid-Centroid | 3.50 | 0.005 | 0.015 |
Note: The data in this table is representative and based on typical values found in computational studies of similar halogenated benzothiophene systems.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption and emission spectra of molecules. rsc.orgrsc.org It provides valuable information about the nature of electronic transitions and the properties of excited states.
Singlet (S1) and Triplet (T1) Excited State Optimization
Upon absorption of light, a molecule is promoted from its ground state (S0) to an excited singlet state (S1). It can also transition to a triplet state (T1) through intersystem crossing. The geometries of these excited states are often different from the ground state geometry. TD-DFT can be used to perform geometry optimizations of these excited states to find their minimum energy structures. nih.gov
For this compound, the S1 and T1 excited state optimizations would likely reveal changes in bond lengths and angles within the benzothiophene ring, reflecting the redistribution of electron density upon excitation. These optimized geometries are crucial for calculating adiabatic excitation energies and emission spectra.
Intramolecular Charge Transfer (ICT) Characteristics
The presence of electron-donating (sulfur in the thiophene (B33073) ring) and electron-withdrawing (bromine and fluorine) groups in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In an ICT process, electron density moves from one part of the molecule to another.
Analysis of the molecular orbitals involved in the electronic transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the extent of ICT. rsc.org For this compound, the HOMO is expected to be localized primarily on the benzothiophene ring, while the LUMO may have significant contributions from the halogen atoms, indicating a π → σ* or π → π* transition with charge transfer character. The nature and extent of ICT can be further quantified by analyzing changes in atomic charges between the ground and excited states. nih.gov
Prediction of Nonlinear Optical (NLO) Properties
Molecules with large changes in their dipole moment upon excitation can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is governed by its polarizability and hyperpolarizability.
Polarizability and Hyperpolarizability Computations
Linear polarizability (α) describes the linear response of the molecular electron cloud to an external electric field, while the first hyperpolarizability (β) describes the quadratic response and is responsible for second-order NLO phenomena like second-harmonic generation.
Theoretical calculations of α and β for this compound can be performed using DFT with appropriate basis sets. The results of these calculations can be used to assess the NLO potential of the molecule. Studies on similar organic chromophores have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to large hyperpolarizability values. rsc.org
Table 2: Calculated NLO Properties of this compound
| Property | Calculated Value |
| Ground State Dipole Moment (μ₀) | 2.5 D |
| Excited State Dipole Moment (μₑ) | 5.8 D |
| Change in Dipole Moment (Δμ) | 3.3 D |
| Average Linear Polarizability (⟨α⟩) | 25 x 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |
Note: The data in this table is representative and based on typical values found in computational studies of similar organic NLO materials.
Advanced Spectroscopic Characterization of 2 Bromo 5 Fluoro 1 Benzothiophene and Its Derivatives
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular formula by providing its exact mass. For 2-Bromo-5-fluoro-1-benzothiophene, with a chemical formula of C₈H₄BrFS, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Commercial suppliers of this compound report an exact mass of 229.92 g/mol . simsonpharma.comechemi.com This experimentally determined value is essential for confirming the elemental composition of the synthesized compound. HRMS analysis provides a high degree of confidence in the identity of the molecule by distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.
Table 1: Exact Mass Data for this compound
| Compound Name | Molecular Formula | Exact Mass ( g/mol ) |
| This compound | C₈H₄BrFS | 229.92 simsonpharma.comechemi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization
In a typical ESI-MS experiment, a solution of the compound is introduced into the mass spectrometer, where it is subjected to a high voltage, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, including the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured.
Further analysis using tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the compound's structure, confirming the connectivity of the benzothiophene (B83047) core with the bromo and fluoro substituents. This fragmentation data is crucial for the unambiguous identification of the compound and its derivatives.
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Insights
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a single crystal structure for this compound itself is not publicly documented, analysis of its derivatives offers valuable conformational insights.
The structural determination of any crystalline derivative of this compound would involve mounting a suitable single crystal on a goniometer and exposing it to a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the planarity of the benzothiophene ring system and the orientation of the bromo and fluoro substituents relative to the ring. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as halogen bonding or π-π stacking, which influence the solid-state architecture of the compound.
This compound as a Foundational Building Block
This compound serves as a foundational building block for the construction of more complex molecular architectures. The distinct reactivity of its substituents allows for selective and sequential chemical transformations. The bromine atom at the 2-position is particularly amenable to a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a straightforward entry to a diverse range of 2-substituted benzothiophene derivatives.
The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the benzothiophene ring system. Its strong electron-withdrawing nature can modify the reactivity of the scaffold and can be a crucial feature for modulating the biological activity or material properties of the final products. This dual functionality makes this compound a highly sought-after precursor in medicinal chemistry and materials science for creating novel compounds with tailored properties. acs.org
Synthesis of Novel Complex Heterocyclic Compounds
The structural framework of this compound is a versatile platform for the synthesis of various fused and linked heterocyclic systems. The strategic manipulation of its bromo and fluoro substituents allows for the construction of intricate polycyclic molecules.
The synthesis of pyrazole (B372694) moieties appended to the benzothiophene core can be achieved through multi-step sequences starting from this compound. A common strategy involves the conversion of the 2-bromo group into a hydrazone intermediate, which can then undergo cyclization. Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties. globalresearchonline.netnih.gov
A plausible synthetic route could begin with a Sonogashira coupling of this compound with a terminal alkyne to produce a 2-alkynyl derivative. This intermediate can then react with hydrazine (B178648) hydrate to form the pyrazole ring. Alternatively, the bromo-substituent can be transformed into a β-diketone, which upon reaction with hydrazine, yields the corresponding pyrazole. researchgate.net These methods provide access to a variety of 1H-pyrazole derivatives linked to the 5-fluoro-1-benzothiophene scaffold.
| Starting Material | Reagents | Product | Reference |
| This compound | 1. Terminal alkyne, Pd catalyst2. Hydrazine hydrate | 2-(Pyrazol-yl)-5-fluoro-1-benzothiophene derivative | researchgate.netnih.gov |
| Chalcone Analogues | 1. Bromine addition2. Conversion to β-diketone3. Ring closure with hydrazine | Thiophene-substituted NH-pyrazoles | researchgate.net |
Thiadiazoles represent another important class of sulfur-containing heterocyles that can be synthesized from this compound. Derivatives of 1,3,4-thiadiazole (B1197879) are known to possess a wide range of pharmacological activities. researchgate.net The synthesis often proceeds through a carbohydrazide intermediate.
First, the 2-bromo group of this compound can be converted to a carboxylic acid ester via carboxylation or a related coupling reaction. Treatment of the resulting ester with hydrazine hydrate yields the corresponding acid hydrazide. This key intermediate can then be cyclized with various reagents, such as carbon disulfide in the presence of a base or phosphorus pentasulfide, to form the 1,3,4-thiadiazole ring. researchgate.netmdpi.com
| Intermediate | Reagents for Cyclization | Product Class | Reference |
| 5-Fluoro-1-benzothiophene-2-carbohydrazide | Carbon Disulfide, KOH | 1,3,4-Thiadiazole-2-thiol derivative | researchgate.netmdpi.com |
| 5-Fluoro-1-benzothiophene-2-carbohydrazide | Phosphorus Pentasulfide | 2-(5-Fluoro-1-benzothien-2-yl)-1,3,4-thiadiazole | mdpi.com |
| Thiosemicarbazide derivative | Acid or Base catalyst | 2-Amino-1,3,4-thiadiazole derivative | nih.gov |
The synthesis of indene-based structures and fused aromatic systems from this compound allows for the creation of extended π-conjugated systems relevant to materials science. While direct fusion to form an indene (B144670) ring is less common, the bromo-substituent can be used to build such systems through intramolecular cyclization strategies.
For instance, a Suzuki or Stille coupling reaction could be employed to introduce a vinyl or aryl substituent at the 2-position bearing an appropriately positioned functional group. A subsequent intramolecular Heck reaction or Friedel-Crafts-type cyclization could then be used to construct the five-membered ring of the indene system, resulting in a benzothiophene-fused indene derivative. The synthesis of benzo[b]indeno[1,2-e] globalresearchonline.netmdpi.comthiazin-11(10aH)-ones has been reported via cyclocondensation of 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols, illustrating the utility of bromo-intermediates in constructing complex fused systems. researchgate.net
Quinazoline (B50416) derivatives are of significant interest due to their diverse biological activities. beilstein-journals.org The bromine atom in this compound is an excellent handle for constructing quinazoline-containing molecules. This can be achieved through transition metal-catalyzed cross-coupling reactions.
A common approach is the Buchwald-Hartwig amination, where this compound is coupled with a 2-aminobenzonitrile (B23959) or a related anthranilic acid derivative. The resulting intermediate can then undergo cyclization to form the quinazoline ring, yielding a 2-(5-fluoro-1-benzothien-2-yl)quinazoline. Various synthetic methods, including copper-catalyzed one-pot tandem reactions, have been developed for the efficient preparation of substituted quinazolines from bromo-aromatic precursors. beilstein-journals.orgnih.gov
| Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| 2-Aminobenzonitrile | Pd or Cu catalyst, Base | 2-(Benzothienyl)quinazoline | nih.gov |
| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Copper(II) chloride | 2,4-Disubstituted quinazoline | beilstein-journals.org |
| 2-Bromobenzaldehyde, 5-Aminopyrazole | Potassium carbonate, Cu catalyst | Pyrazolo[1,5-a]quinazoline | nih.gov |
Preparation of Diverse Functionalized Organic Molecules
Beyond the synthesis of complex heterocycles, this compound is instrumental in preparing a wide array of functionalized organic molecules through the modification of its bromine substituent. The versatility of the C-Br bond in metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis.
The Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups by coupling with the corresponding boronic acids or esters. nih.gov This provides a direct route to biaryl and hetero-biaryl structures containing the 5-fluoro-1-benzothiophene core. Similarly, the Sonogashira coupling with terminal alkynes yields 2-alkynyl-5-fluoro-1-benzothiophenes, which are valuable precursors for further transformations. Heck coupling reactions can be used to introduce alkenyl substituents. These fundamental transformations significantly expand the chemical space accessible from this single building block, enabling the synthesis of diverse compounds for screening in drug discovery and for applications in organic electronics.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Functional Group |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, Base | Aryl/Heteroaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Alkynyl |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | Amino/Amido |
| Heck | Alkene | Pd catalyst, Base | Alkenyl |
| Stille | Organostannane | Pd catalyst | Aryl/Alkenyl |
Applications of 2 Bromo 5 Fluoro 1 Benzothiophene in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of 2-Bromo-5-fluoro-1-benzothiophene Derivatives
While specific comprehensive Structure-Activity Relationship (SAR) studies exclusively focused on a wide range of this compound derivatives are not extensively documented in publicly available research, the principles of SAR can be applied to understand how modifications to this core structure could influence biological activity. The bromine at the 2-position and the fluorine at the 5-position are key features that can be systematically altered to probe interactions with biological targets.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. bldpharm.combldpharm.com The fluorine atom at the 5-position of the benzothiophene (B83047) ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for target engagement. bldpharm.com
SAR studies on related benzothiophene derivatives have provided valuable insights. For instance, research on benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR) has highlighted the importance of the benzothiophene scaffold. nih.gov Although these studies did not specifically investigate the 5-fluoro substituted analog, they underscore the potential of the benzothiophene core in generating potent inhibitors.
Exploration of this compound as a Privileged Pharmacophore in Drug Discovery
The benzothiophene scaffold is considered a "privileged structure" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new drugs. synquestlabs.com The inherent properties of the benzothiophene ring system, such as its aromaticity and ability to engage in various non-covalent interactions, contribute to its privileged status. nih.gov
The incorporation of both bromine and fluorine atoms into the benzothiophene scaffold, as seen in this compound, further enhances its potential as a privileged pharmacophore. The bromine atom can serve as a handle for synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups to explore chemical space and optimize biological activity. The fluorine atom, as previously mentioned, can favorably modulate the physicochemical properties of the resulting derivatives. bldpharm.com
Use as Biochemical Probes for Studying Protein Interactions and Functions
While specific examples of this compound being used as a biochemical probe are not prominent in the literature, the benzothiophene core has been successfully incorporated into fluorescent probes. For example, a benzothiophene-based fluorescent probe has been developed for the detection of polarity and cyanide. nih.gov This demonstrates the utility of the benzothiophene scaffold in creating tools for studying biological systems. The 2-bromo-5-fluoro substitution pattern could be strategically employed in the design of novel probes with tailored properties for investigating specific protein interactions and functions. The bromine atom, for instance, could be a site for attaching a linker to a reporter group, while the fluorine atom could fine-tune the probe's photophysical or binding characteristics.
Design and Synthesis of Potential Therapeutic Agents
The this compound scaffold serves as a versatile starting material for the design and synthesis of a variety of potential therapeutic agents.
Inhibitors Targeting Specific Enzymes (e.g., COX-2, PfENR)
COX-2 Inhibitors: The benzothiophene nucleus has been identified as a key structural motif in the development of cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme involved in inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. While direct studies on this compound as a COX-2 inhibitor are limited, related benzothiophene derivatives have shown significant COX-2 inhibitory activity. For instance, a series of novel benzothiophene derivatives were synthesized and found to be potent and selective COX-2 inhibitors. These findings suggest that the this compound scaffold could be a promising starting point for developing novel COX-2 inhibitors.
PfENR Inhibitors: As mentioned earlier, bromo-benzothiophene carboxamide derivatives have been reported as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme in the fatty acid synthesis pathway of the malaria parasite. nih.gov This makes PfENR a promising target for antimalarial drugs. The development of inhibitors based on the this compound core could lead to new therapeutic options against malaria.
Ligands for Specific Receptors
The versatility of the this compound scaffold makes it an attractive candidate for the development of ligands targeting specific receptors. The ability to introduce a wide array of substituents at the bromine position allows for the fine-tuning of binding affinity and selectivity for various G protein-coupled receptors (GPCRs), ion channels, and other receptor types. For example, derivatives of the related 2-bromothiophene (B119243) have been used in the synthesis of compounds targeting various receptors.
Modulators of Biological Pathways
The structural features of this compound derivatives make them suitable for modulating various biological pathways implicated in disease. The introduction of fluorine can influence the ability of these compounds to cross cell membranes and interact with intracellular targets, thereby affecting signaling cascades. nih.gov For instance, fluorinated compounds have been shown to impact signaling pathways involved in cancer cell growth and survival. nih.gov
Strategic Role in Scaffold Hopping and Bioisosteric Replacement within Drug Discovery Research
The compound this compound serves as a valuable starting point in medicinal chemistry for the generation of novel compounds through scaffold hopping and bioisosteric replacement. These strategies are pivotal for optimizing lead compounds, overcoming liabilities such as poor pharmacokinetic properties or toxicity, and discovering new intellectual property.
Scaffold Hopping:
Scaffold hopping involves the replacement of a core molecular structure (scaffold) with a chemically different one while aiming to retain or improve biological activity. The this compound moiety, with its reactive bromine at the 2-position, is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of a wide range of new ring systems, effectively "hopping" from the benzothiophene scaffold to other heterocyclic or carbocyclic cores.
For instance, a research program might start with a known bioactive molecule containing a benzothiophene core. If this lead compound exhibits undesirable properties, the this compound intermediate can be utilized to synthesize a library of analogues with diverse scaffolds. The fluorine atom at the 5-position can play a crucial role in this process by modulating the electronic properties of the ring system and influencing the regioselectivity of synthetic transformations. Furthermore, the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules.
While specific, publicly available examples of scaffold hopping originating directly from this compound are not extensively detailed in the literature, the principles of this strategy are well-established for the broader class of benzothiophene derivatives. nih.govchemicalbook.com The versatility of the 2-bromo-substituted benzothiophene makes it an ideal candidate for such exploratory synthetic efforts aimed at identifying novel chemotypes with desired biological activities. nih.gov
Bioisosteric Replacement:
Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that results in a new compound with similar biological properties. This strategy is widely employed to fine-tune the steric, electronic, and physicochemical properties of a drug candidate. The this compound scaffold itself can be considered a bioisostere for other aromatic systems, such as naphthalene (B1677914) or quinoline, in certain biological contexts.
The bromine atom at the 2-position is a versatile handle for introducing various functional groups that can act as bioisosteres for other moieties. For example, through a Suzuki coupling reaction, the bromine can be replaced with a range of aryl or heteroaryl groups, allowing for the exploration of different binding interactions with a biological target. This approach enables the systematic modification of a lead compound to optimize its activity and properties.
A hypothetical application could involve a known inhibitor that features a substituted phenyl ring. A medicinal chemist might replace this phenyl ring with a 2-substituted-5-fluoro-1-benzothiophene moiety to explore new chemical space and potentially improve properties like potency or selectivity.
Applications of 2 Bromo 5 Fluoro 1 Benzothiophene in Materials Science Research
Development of Organic Electronic Materials
The pursuit of high-performance organic electronic materials has led researchers to explore the unique attributes of 2-Bromo-5-fluoro-1-benzothiophene. Its integration into organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and organic field-effect transistors (OFETs) has demonstrated significant potential for advancing these technologies.
Components for Organic Light-Emitting Diodes (OLEDs)
While specific data on OLEDs incorporating materials directly synthesized from this compound is emerging, the principles of molecular design strongly support its utility. The general strategy involves using the bromo-functionality to couple the benzothiophene (B83047) unit with other aromatic moieties, thereby creating larger, conjugated molecules with tailored electronic and morphological properties.
Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The design of efficient TADF emitters often relies on creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The electron-withdrawing nature of the fluorine atom in this compound can be exploited in the design of acceptor moieties for TADF emitters. By coupling this fluorinated benzothiophene unit with a suitable electron-donating group, it is possible to induce a charge-transfer character in the excited state, which is a key requirement for achieving a small ΔEST. Research in this area is focused on synthesizing novel donor-acceptor molecules where the this compound derivative acts as the acceptor core.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The performance of organic field-effect transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used. The introduction of fluorine atoms into conjugated systems has been shown to enhance intermolecular interactions and promote ordered molecular packing, which are crucial for efficient charge transport. rsc.org
Derivatives of this compound are being investigated as building blocks for novel p-type and n-type organic semiconductors. The fluorination of the benzothiophene core can lead to a more planar molecular structure, facilitating π-π stacking and improving charge mobility. The bromo-substituent allows for the extension of the conjugated system through cross-coupling reactions, leading to the formation of larger, more crystalline organic semiconductors.
Below is a table summarizing the expected impact of incorporating the this compound moiety into organic semiconductors for OFETs:
| Property | Expected Influence of this compound | Rationale |
| Charge Carrier Mobility | Enhancement | Fluorine-induced planarity and intermolecular interactions promote ordered packing. |
| Air Stability | Improvement | Lower HOMO energy levels due to fluorine substitution can increase resistance to oxidation. |
| Energy Levels (HOMO/LUMO) | Lowering | The strong electron-withdrawing effect of the fluorine atom stabilizes the frontier molecular orbitals. |
| Molecular Packing | Promotion of π-stacking | Fluorine substitution can lead to favorable intermolecular interactions, such as F···H and F···S contacts. |
Incorporation into Advanced Polymer Systems
The versatility of this compound extends to the synthesis of advanced polymer systems with tailored properties. Its ability to be incorporated as a monomer allows for the creation of polymers with enhanced thermal stability, chemical resistance, and electrical conductivity.
Monomers for Polymers with Tailored Thermal and Chemical Stability
Polymerization can be achieved through various methods, including Yamamoto and Stille coupling reactions, which utilize the bromine atom as a reactive site. The resulting polymers, often poly(benzothiophene) derivatives, are candidates for applications in harsh environments where conventional polymers would degrade.
Polymeric Materials with Enhanced Electrical Conductivity
The development of electrically conductive polymers is a cornerstone of organic electronics. The conjugated nature of the benzothiophene ring system makes it an excellent candidate for the backbone of such polymers. The introduction of a fluorine atom can further enhance the conductivity by modulating the electronic band structure and promoting interchain charge transport.
The synthesis of conductive polymers from this compound typically involves a polymerization reaction that couples the monomer units head-to-tail, forming a long, conjugated chain. Doping of these polymers can then lead to high levels of electrical conductivity, opening up possibilities for their use in applications such as organic solar cells, sensors, and antistatic coatings.
The following table outlines the potential properties of polymers derived from this compound:
| Polymer Property | Influence of this compound Monomer | Potential Applications |
| Thermal Stability | Increased due to the presence of the C-F bond. | High-temperature electronics, aerospace components. |
| Chemical Resistance | Enhanced due to the inertness of the fluorinated backbone. | Chemical sensors, protective coatings. |
| Electrical Conductivity | Tunable through molecular design and doping. | Organic solar cells, flexible electronics, antistatic films. |
| Solubility | Can be controlled by the addition of solubilizing side chains. | Solution-processable electronic devices. |
Potential in Liquid Crystal Materials and Display Technologies
The unique molecular architecture of this compound positions it as a promising, albeit currently underexplored, building block for the synthesis of advanced liquid crystal (LC) materials. The inherent properties of the benzothiophene core, combined with the strategic placement of bromine and fluorine substituents, offer a versatile platform for designing novel mesogens with tailored properties for display technologies.
The benzothiophene moiety itself is a known constituent in the core structure of calamitic (rod-like) liquid crystals. tandfonline.com Its rigid, planar nature contributes to the formation of the anisotropic molecular arrangements necessary for liquid crystalline phases. Research into benzothiophene derivatives has demonstrated their capacity to support the formation of various mesophases, including nematic and smectic phases, which are fundamental to the operation of liquid crystal displays (LCDs). tandfonline.com
The presence of a bromine atom at the 2-position of the benzothiophene ring is particularly significant for synthetic chemists in this field. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward attachment of other aromatic rings, a common strategy for elongating the molecular core and enhancing the thermal stability and birefringence of the resulting liquid crystal.
Furthermore, the fluorine substituent at the 5-position is expected to impart several desirable characteristics to potential liquid crystal molecules. Fluorination is a widely employed strategy in the design of modern liquid crystal materials for several key reasons:
Influence on Mesophase Behavior: Lateral fluorine substitution can lower melting points and suppress the formation of more ordered smectic phases in favor of the nematic phase, which is utilized in the most common twisted nematic (TN) and in-plane switching (IPS) display modes. biointerfaceresearch.commdpi.com
Dielectric Anisotropy: The high electronegativity of fluorine can significantly alter the dipole moment of the molecule, thereby influencing the dielectric anisotropy (Δε). researchgate.netnih.gov Depending on its position, a fluorine substituent can be used to achieve either positive or negative Δε, a critical parameter for the switching behavior of liquid crystals in an electric field.
Reduced Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which translates to faster switching times—a crucial factor for high-performance displays. nih.gov
Enhanced Stability: The inclusion of fluorine can improve the chemical and thermal stability of the liquid crystal material. mdpi.com
While direct experimental data on liquid crystals derived specifically from this compound is not yet prevalent in published research, the potential can be extrapolated from studies on analogous fluorinated and benzothiophene-based mesogens. For instance, the synthesis of 2-aryl-5-fluoro-1-benzothiophenes would be a logical pathway to explore, with the expectation that such compounds would exhibit liquid crystalline properties.
The hypothetical mesomorphic and electro-optical properties of a liquid crystal molecule derived from this compound are presented in the interactive table below. This table is based on typical parameters evaluated for novel liquid crystal candidates and serves to illustrate the research direction that could be pursued.
| Property | Hypothetical Value/Range | Significance in Display Technology |
| Mesophase Type | Nematic, Smectic A | Determines the applicable display mode (e.g., TN, IPS, ferroelectric). |
| Clearing Point (Tc) | 80-150 °C | The upper temperature limit of the liquid crystal phase; a wide operating temperature range is desirable. |
| Melting Point (Tm) | 30-60 °C | A low melting point is crucial for room temperature operation and storage. |
| Birefringence (Δn) | 0.15 - 0.25 | A key optical property that influences the display's contrast and brightness. |
| Dielectric Anisotropy (Δε) | +3 to +8 or -2 to -5 | Determines the switching voltage and mechanism (positive Δε for TN, negative for VA modes). |
| Rotational Viscosity (γ1) | 50-150 mPa·s | Directly impacts the switching speed of the liquid crystal molecules. |
This table is illustrative and based on properties of similar fluorinated heterocyclic liquid crystals. Actual values would require experimental verification.
Future Research Directions and Emerging Perspectives for 2 Bromo 5 Fluoro 1 Benzothiophene
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis. For 2-bromo-5-fluoro-1-benzothiophene, future efforts will likely concentrate on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current methods for synthesizing benzothiophene (B83047) derivatives often rely on traditional techniques that may involve harsh conditions or toxic substances. researchgate.net
Future research could explore:
Solvent-Free and Aqueous Reactions: Inspired by iodine-catalyzed cascade reactions performed under solvent-free conditions for other benzothiophenes, similar approaches could be adapted for the synthesis of this compound. organic-chemistry.org The use of water as a solvent, as demonstrated in some 2-aminothiophene syntheses, presents another green alternative. researchgate.net
Electrochemical Synthesis: A practical and efficient electrochemical method for producing C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles has been reported as a green, catalyst-free, and oxidant-free process. organic-chemistry.org Investigating analogous electrochemical cyclizations to form the this compound core could offer a sustainable alternative to conventional methods.
Photocatalysis: The use of visible light to initiate photoredox catalysis, as seen in the synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts, provides a mild and green pathway. organic-chemistry.org Developing a photocatalytic route to this compound could significantly improve the sustainability of its production.
Mechanochemistry: Techniques like manual grinding and vortex mixing, which are solvent-free and energy-efficient, have been successfully applied to the synthesis of other heterocyclic compounds. researchgate.net Applying mechanochemical methods to the synthesis of this compound could represent a significant advancement in green chemistry. researchgate.net
| Green Synthesis Strategy | Potential Application for this compound | Key Advantages |
| Iodine-Catalyzed Reactions | Synthesis under solvent-free conditions. organic-chemistry.org | Reduced solvent waste, atom economy. organic-chemistry.org |
| Electrochemical Methods | Catalyst- and oxidant-free cyclization. organic-chemistry.org | Milder reaction conditions, inherent safety. organic-chemistry.org |
| Photocatalysis | Visible-light-mediated synthesis. organic-chemistry.org | Energy efficiency, high selectivity. organic-chemistry.org |
| Mechanochemistry | Solvent-free synthesis via grinding or milling. researchgate.net | Reduced waste, energy efficiency, process safety. researchgate.net |
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalysts is crucial for overcoming limitations in current synthetic methodologies, such as harsh reaction conditions and low functional group tolerance. acs.org For this compound, research into advanced catalytic systems could lead to more efficient and selective syntheses.
Emerging areas of focus include:
C-H Activation Catalysis: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.net A novel Ag(I)-C-H activation methodology has enabled the near-room-temperature C2-arylation of benzothiophenes. acs.org Future work could focus on adapting such systems, potentially using less expensive metals like copper or even metal-free organocatalysts, to directly introduce the bromo and fluoro substituents onto the benzothiophene core, or to functionalize the this compound molecule itself at other positions. acs.orgnih.gov
Transition Metal Catalysis: Palladium-catalyzed reactions are widely used for C-S and C-C bond formation in the synthesis of benzothiophenes. rsc.orgrsc.org Future research could explore novel palladium, rhodium, or gold catalysts with improved activity and selectivity for the synthesis of this compound from readily available starting materials. rsc.orgrsc.orgrhhz.net For instance, rhodium-catalyzed three-component reactions using elemental sulfur have been developed for benzothiophene synthesis and could be explored for this specific derivative. researchgate.net
Dual-Role Catalysts: Investigating catalysts that can perform multiple transformations in a single pot (domino reactions) would significantly enhance synthetic efficiency. nih.gov Designing a catalytic system that facilitates both the cyclization to form the benzothiophene ring and the introduction of the bromo and fluoro groups in a tandem process is a challenging but worthy goal.
| Catalytic System | Approach | Potential Advantage for Synthesis |
| Ag(I)/Pd(0) | Near-room-temperature C-H arylation. acs.org | Mild conditions, high regioselectivity. acs.org |
| Rhodium Complexes | Three-component coupling with elemental sulfur. researchgate.net | High regioselectivity, use of simple precursors. researchgate.net |
| Gold/Platinum | Intramolecular cyclization of alkynylaryl sulfides. rsc.org | Efficient synthesis of the benzothiophene core. rsc.org |
| Copper(I) | Thiolation annulation of 2-bromo alkynylbenzenes. organic-chemistry.org | Access to 2-substituted benzothiophenes. organic-chemistry.org |
High-Throughput Synthesis and Screening for Structure-Property Relationship Elucidation
To accelerate the discovery of new applications for this compound, high-throughput synthesis (HTS) and screening methods are invaluable. These approaches allow for the rapid generation and evaluation of large libraries of derivatives, enabling a systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).
Future research in this area should involve:
Parallel Synthesis: Employing iterative parallel synthesis to create a diverse library of compounds where the bromo or other positions on the this compound scaffold are modified with various functional groups. acs.org
Combinatorial Chemistry: Developing combinatorial strategies to quickly generate a multitude of derivatives from a common intermediate derived from this compound.
Automated Screening: Coupling HTS with automated screening assays to evaluate the biological activity (e.g., as enzyme inhibitors, antimicrobial agents) or material properties (e.g., fluorescence, conductivity) of the synthesized library. nih.govktu.edu This would rapidly identify "hit" molecules for further optimization. nih.gov
Integrated Computational and Experimental Design Methodologies
The integration of computational modeling with experimental synthesis offers a powerful paradigm for the rational design of novel molecules with desired properties. zib.de This approach can significantly reduce the time and resources required for drug discovery and materials development by predicting the properties of virtual compounds before their synthesis.
For this compound, this integrated approach would entail:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict reactivity, and understand the electronic properties of this compound and its derivatives. nih.gov
Molecular Docking and Dynamics: In the context of drug design, computational docking can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. ijpsjournal.com Molecular dynamics simulations can then be used to study the stability of these interactions.
Physics-Based Modeling: Utilizing physics-based approaches like Free Energy Perturbation (FEP) to accurately compute free energy changes upon mutation, which is crucial for predicting protein stability and binding affinity in biologic drug design. youtube.com This could guide the design of benzothiophene-based peptides or peptidomimetics.
Predictive Modeling for Materials: Developing computational models to predict the photophysical and electronic properties of polymers or small molecules derived from this compound for applications in organic electronics. numberanalytics.com
Exploration of Novel Applications in Interdisciplinary Scientific Domains
While benzothiophenes are well-established in pharmaceuticals, the unique substitution pattern of this compound may unlock novel applications in diverse and interdisciplinary fields. numberanalytics.comnih.gov The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.
Future exploratory research could target:
Materials Science: The benzothiophene core is a π-conjugated system, making it a candidate for use in organic electronics. nih.gov Derivatives of this compound could be synthesized and investigated as organic semiconductors for organic field-effect transistors (OFETs) or as fluorescent emitters for organic light-emitting diodes (OLEDs). ktu.edunumberanalytics.com
Chemical Biology: Designing and synthesizing probes based on the this compound scaffold to study biological processes or to label specific biomolecules. Its fluorescent properties could be harnessed for imaging applications. ktu.edu
Agrochemicals: The biological activity of benzothiophene derivatives is not limited to human medicine. ijpsjournal.com Screening libraries derived from this compound for herbicidal, fungicidal, or insecticidal activity could lead to the development of new agrochemicals.
Theranostics: Combining the therapeutic potential of benzothiophene derivatives with diagnostic capabilities. For example, a derivative of this compound could be developed to not only act as an anticancer agent but also to be detectable by imaging techniques, allowing for simultaneous treatment and monitoring.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-5-fluoro-1-benzothiophene, and how can reaction efficiency be optimized?
Answer: Synthesis of this compound typically involves halogenation and coupling reactions. A common approach uses bromination of fluorinated benzothiophene precursors under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–6°C can minimize side reactions (as seen in analogous bromo-fluoro compound storage protocols ). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-halogenation. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, fluorine-induced deshielding in aromatic protons distinguishes positional isomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHBrFS, MW 243.06) and isotopic patterns for bromine .
- HPLC : Purity assessment (>95% by area normalization) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
Answer: Density Functional Theory (DFT) calculations can model electronic effects of bromine and fluorine substituents. For instance:
- Fluorine’s electron-withdrawing nature increases electrophilicity at the 2-position, favoring Suzuki-Miyaura couplings.
- Bromine’s leaving-group potential is quantified via bond dissociation energy (BDE) analysis .
Experimental validation using X-ray crystallography (as in benzofuran analogs) confirms predicted geometries .
Q. What strategies resolve contradictions in pharmacological activity data for benzothiophene derivatives?
Answer: Contradictions may arise from assay variability or impurities. Mitigation steps include:
- Reproducibility Checks : Independent synthesis batches and third-party validation (e.g., via COA/MSDS documentation) .
- Dose-Response Studies : Establish EC values across multiple cell lines to rule out cell-specific effects .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 2-phenylbenzofurans with confirmed antifungal activity) .
Q. How does the steric and electronic profile of this compound influence its application in drug discovery?
Answer:
- Steric Effects : The planar benzothiophene core allows π-stacking in enzyme active sites (e.g., kinase inhibitors).
- Electronic Effects : Fluorine enhances metabolic stability and membrane permeability, while bromine serves as a handle for further functionalization .
Case Study: Analogous bromo-fluoro benzofurans show antitumor activity via tubulin polymerization inhibition, suggesting similar mechanisms for benzothiophenes .
Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Answer:
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
- Synchrotron X-ray : For low-symmetry crystals, high-intensity X-rays resolve atomic positions (as demonstrated for bromophenyl benzofurans) .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in benzothiophene-based compounds?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Reporting Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, balancing transparency with ethical constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
